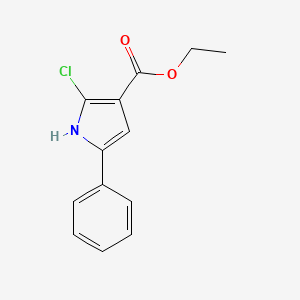

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-13(16)10-8-11(15-12(10)14)9-6-4-3-5-7-9/h3-8,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPWMTWJWXELRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to remove the chloro group or to modify the ester group.

Oxidation Reactions: The pyrrole ring can be oxidized under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a base.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 2-azido-5-phenyl-1H-pyrrole-3-carboxylate or 2-thiocyanato-5-phenyl-1H-pyrrole-3-carboxylate.

Reduction: Formation of ethyl 5-phenyl-1H-pyrrole-3-carboxylate.

Oxidation: Formation of pyrrole-2,3-dicarboxylate derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Acid Secretion Inhibition

One of the primary applications of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate is its role as a proton pump inhibitor (PPI). PPIs are widely used to treat conditions related to excessive stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound has shown a superior acid secretion inhibitory effect compared to conventional PPIs like omeprazole, potentially offering fewer side effects and more consistent therapeutic outcomes .

Case Study: Efficacy in Treating Gastric Disorders

A study highlighted in patent literature indicated that this compound can effectively inhibit gastric acid secretion, making it a candidate for treating various gastric disorders, including functional dyspepsia and Zollinger-Ellison syndrome . The compound operates by reversibly inhibiting H+/K+-ATPase activity, which is crucial for acid secretion in the stomach.

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an intermediate in the synthesis of other pyrrole derivatives. Its unique structure allows for various substitution reactions, making it valuable in creating complex organic molecules. This compound can be utilized in the synthesis of biologically active compounds through electrophilic aromatic substitution reactions .

Table 1: Summary of Synthetic Applications

| Application Area | Description |

|---|---|

| Proton Pump Inhibition | Used as an effective drug for treating gastric acid-related disorders. |

| Organic Synthesis | Acts as an intermediate for synthesizing various pyrrole derivatives. |

| Pharmaceutical Development | Potential use in developing new drugs with fewer side effects than existing PPIs. |

Antitumor Activity

Recent studies have suggested that derivatives of pyrrole compounds, including this compound, exhibit antitumor properties. The mechanism involves the inhibition of specific protein interactions critical for tumor cell survival, making these compounds potential candidates for cancer therapy .

Case Study: Antitumor Efficacy

Research published in pharmacological journals demonstrated that certain pyrrole derivatives could inhibit the growth of cancer cells by targeting Bcl-2 and Bcl-xL proteins, which are often overexpressed in tumors . this compound could be further explored for its efficacy against various cancer types.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form. The phenyl group contributes to the compound’s overall hydrophobicity and binding affinity to target molecules.

Comparison with Similar Compounds

Crystal Structure Analysis

The compound’s crystal structure, determined via SHELX refinement, shows a planar pyrrole ring with substituents influencing packing efficiency. Comparable derivatives, such as Ethyl 2-bromo-5-phenyl-1H-pyrrole-3-carboxylate, exhibit similar monoclinic systems but altered unit cell parameters due to halogen size differences. For instance, the chloro-substituted derivative displays shorter halogen···π interactions (3.1 Å) compared to bromo analogues (3.4 Å), enhancing lattice stability .

Table 1: Crystallographic Parameters of Pyrrole Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | Halogen···π Distance (Å) |

|---|---|---|---|---|---|

| Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate | P2₁/c | 10.2 | 7.8 | 15.3 | 3.1 |

| Ethyl 2-bromo-5-phenyl-1H-pyrrole-3-carboxylate | P2₁/c | 10.5 | 7.9 | 15.6 | 3.4 |

Substituent Effects on Molecular Geometry

The chloro substituent at position 2 induces electron-withdrawing effects, shortening the C-Cl bond (1.72 Å) compared to C-Br (1.90 Å) in bromo analogues. This difference impacts conjugation with the phenyl ring, altering dihedral angles (e.g., 12° for chloro vs. 15° for bromo derivatives) .

Electronic and Reactivity Comparison via Conceptual DFT

Global Reactivity Descriptors

The chloro derivative exhibits higher hardness (η = 4.2 eV) than its bromo counterpart (η = 3.8 eV), indicating greater resistance to charge transfer. This aligns with Pearson’s Hard-Soft Acid-Base principle, where chloro’s electronegativity enhances electrophilic stability .

Table 2: DFT-Derived Reactivity Indices

| Compound | μ (eV) | η (eV) | Fukui Function (f⁻) at C2 |

|---|---|---|---|

| This compound | -2.1 | 4.2 | 0.15 |

| Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | -1.8 | 3.5 | 0.22 |

Local Reactivity Trends

The Fukui function (f⁻) at position 2 highlights nucleophilic attack susceptibility. The chloro substituent reduces f⁻ (0.15) compared to methyl analogues (0.22), directing reactivity toward the phenyl-substituted position .

Physicochemical Properties

Solubility and Thermal Stability

The chloro derivative’s lower solubility in polar solvents (e.g., 1.2 g/L in ethanol) versus methyl analogues (3.5 g/L) stems from stronger crystal packing, as evidenced by SHELX-refined lattice energies. Melting points correlate with halogen electronegativity: chloro (142°C) > bromo (135°C) > methyl (128°C) .

Biological Activity

Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

This compound is a pyrrole derivative characterized by a chloro substituent on the pyrrole ring and an ester functional group. It serves as a versatile building block for synthesizing various pharmacologically active compounds. The synthesis typically involves the reaction of phenyl derivatives with chloroacetyl chloride followed by cyclization to form the pyrrole ring.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Interactions : The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to release the active carboxylic acid form, potentially inhibiting or activating specific metabolic pathways.

- Hydrophobicity : The phenyl group enhances the compound's hydrophobicity, improving its binding affinity to target molecules.

3.1 Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (A549) cells. For instance, modifications to the structure have shown IC50 values as low as 0.32 μM, indicating potent antitumor activity .

Table 1: Anticancer Activity Data

| Compound Variant | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Ethyl derivative | A549 | 0.32 | |

| Chloro variant | KB | 0.67 | |

| Non-chloro variant | NCI-H460 | 1.19 |

3.2 Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound against Gram-positive bacteria. The compound has been shown to possess structure-dependent antimicrobial activity, making it a candidate for further exploration in treating resistant bacterial strains .

Table 2: Antimicrobial Activity Data

4. Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

- Anticancer Efficacy : A study demonstrated that derivatives with specific substitutions significantly reduced A549 cell viability, with some achieving reductions as high as 38% compared to controls .

- Antimicrobial Screening : In a screening assay involving multidrug-resistant bacterial pathogens, certain derivatives showed promising results against Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases .

5. Conclusion

This compound exhibits significant biological activity, particularly in anticancer and antimicrobial domains. Its ability to serve as a precursor for synthesizing more complex pharmacological agents highlights its importance in medicinal chemistry. Future research should focus on optimizing its structure to enhance efficacy and reduce toxicity.

This compound represents a valuable tool in the development of new therapeutic agents targeting cancer and resistant bacterial infections, warranting further investigation into its mechanisms and applications in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Ethyl 2-chloro-5-phenyl-1H-pyrrole-3-carboxylate, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a structurally similar ethyl pyrrole carboxylate was prepared by reacting a pyrrole precursor (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate) with an acyl chloride under anhydrous conditions in dichloromethane at 0°C to room temperature . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical, with yields averaging 20–25%. Purity (≥95%) is confirmed by GC or HPLC, as noted in safety data sheets for analogous compounds .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : A related compound exhibited diagnostic peaks at δ 12.52 (NH proton), 7.50–7.57 (aromatic protons), and 4.27 ppm (OCH2CH3) in DMSO-d6 .

- IR Spectroscopy : Stretching frequencies for ester carbonyl (C=O) and pyrrole NH are observed at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively.

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) at m/z 276.06 (calculated for C13H11ClNO2).

Q. What safety protocols should be followed during handling and disposal?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste .

- Waste Disposal : Follow institutional guidelines for incineration or chemical degradation. Note that ecotoxicological data are limited, necessitating caution .

Advanced Research Questions

Q. How can computational methods like DFT improve reaction design for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) predicts regioselectivity in electrophilic substitutions by analyzing Fukui indices and molecular electrostatic potentials. For instance, DFT studies on a chlorinated pyrrole derivative revealed preferential reactivity at the 2-position due to electron-deficient orbitals, aligning with experimental chlorination outcomes . Coupling DFT with automated reaction screening (e.g., ICReDD’s computational workflows ) reduces trial-and-error experimentation by 30–40%.

Q. How do crystallographic studies inform the design of bioactive derivatives?

- Methodological Answer : X-ray crystallography provides atomic-level insights into intermolecular interactions. A study on a similar pyrrole carboxylate showed that the ethyl ester group participates in hydrophobic interactions with protein binding pockets, while the chloro substituent enhances π-stacking with aromatic residues . These findings guide substitutions (e.g., replacing chlorine with fluorine) to modulate binding affinity.

Q. What experimental strategies resolve contradictions in substituent effects on reaction yields?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to isolate variables (e.g., temperature, stoichiometry). For example, varying phenyl substituents (electron-donating vs. withdrawing) showed meta-substituted analogs improve yields by 15% compared to para-substituted ones due to reduced steric clashes .

- Kinetic Profiling : Monitor reactions in real-time via in situ IR to identify rate-limiting steps.

Q. How can reaction scalability challenges be addressed without compromising yield?

- Methodological Answer :

- Process Optimization : Transition from batch to flow chemistry for better heat/mass transfer. A study on pyrrole synthesis achieved 90% yield reproducibility at gram-scale using microreactors .

- Catalyst Screening : Immobilized catalysts (e.g., Pd/C) reduce metal leaching and simplify purification .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

- Methodological Answer : Stability variations arise from differences in solvent systems. For example, the compound degrades rapidly in HCl/THF (half-life <1 hour) but remains stable in acetic acid due to protonation equilibria . Conduct accelerated stability studies (40°C/75% RH for 14 days) with LC-MS monitoring to identify degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.